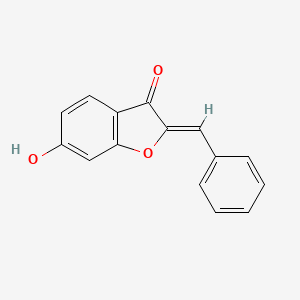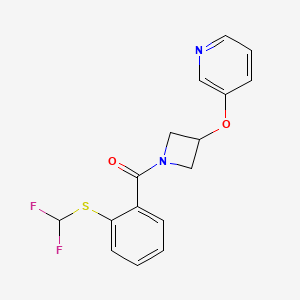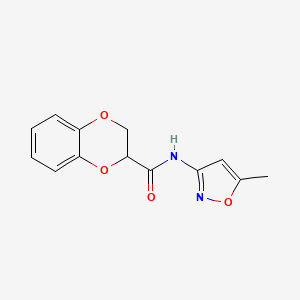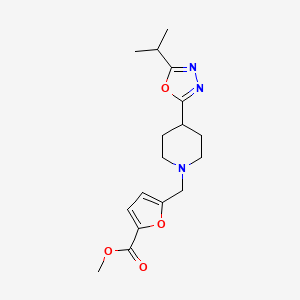
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide is a chemical compound with a complex structure that embodies multiple functional groups, including a furan ring, an oxadiazole ring, a thiazole ring, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide typically involves multi-step reactions. A common method starts with the preparation of the individual components:
Furan-2-yl methanol: is converted to the corresponding aldehyde through oxidation.
1,2,4-Oxadiazole: ring formation is achieved through the cyclization of suitable hydrazides.
2-Methylthiazole-4-carboxylic acid: is synthesized via cyclization reactions.
These intermediates are then combined in a sequence of reactions involving amide bond formation, cyclization, and various purification steps to yield the final compound.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using high-throughput methods with optimized reaction conditions to maximize yield and purity. These methods involve:
Continuous flow reactors to facilitate reactions under controlled conditions.
Use of catalysts to increase reaction efficiency.
Advanced purification techniques like chromatography and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : It can undergo oxidation reactions at the furan ring, leading to ring-opening products.
Reduction: : The compound can be reduced at various functional groups, affecting the oxadiazole or thiazole rings.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the aromatic phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate .
Reducing agents like sodium borohydride .
Substitution reactions often require halogenated solvents and Lewis acids .
Major Products Formed
Oxidation can yield furan-2-aldehyde derivatives .
Reduction may result in dihydro-1,2,4-oxadiazole derivatives.
Substitution can lead to various halogenated phenyl or thiazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, this compound serves as a precursor for synthesizing other complex molecules. It is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Biologically, N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide is investigated for its potential antimicrobial and antifungal properties due to the presence of oxadiazole and thiazole rings.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows interactions with various biological targets, making it a candidate for drug development.
Industry: Industrially, it finds applications in material sciences for developing new materials with unique electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action for N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound's oxadiazole and thiazole rings enable binding to enzymes and receptors, affecting their activity. For example, it can inhibit microbial enzyme systems, leading to antimicrobial effects.
Comparación Con Compuestos Similares
When compared to similar compounds such as N-phenyl-2-methylthiazole-4-carboxamide and 2-furyl-1,2,4-oxadiazole derivatives , N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide stands out due to its combined presence of three heterocyclic rings. This unique combination imparts a distinct set of properties, making it more versatile in its applications.
Some similar compounds include:
N-phenyl-2-methylthiazole-4-carboxamide: .
2-Furyl-1,2,4-oxadiazole: derivatives.
2-Methylthiazole: derivatives with various substitutions.
Conclusion
This compound is a multifaceted compound with significant potential in various scientific and industrial fields. Its complex structure and versatile reactivity make it a valuable subject for research and development.
Propiedades
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-11-19-14(10-26-11)18(23)20-13-6-3-2-5-12(13)9-16-21-17(22-25-16)15-7-4-8-24-15/h2-8,10H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZJQTWDFAGNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate](/img/structure/B2564927.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2564928.png)
![2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564931.png)





![N-(5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2564942.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2564943.png)
![4-{[(2Z)-3-(2-hydroxyethyl)-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2564944.png)
![2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2564946.png)
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2564947.png)

